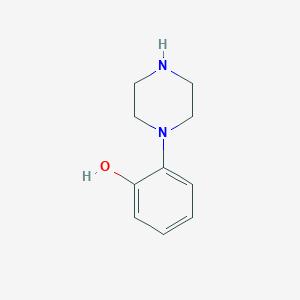

1-(2-Hydroxyphenyl)piperazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORNTHBBLYBAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143733 | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-17-2 | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-piperazinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(2-Hydroxyphenyl)piperazine

The synthesis of this compound can be approached through various established methodologies, primarily involving the construction of the piperazine (B1678402) ring followed by or concurrent with the introduction of the 2-hydroxyphenyl group.

Strategies for Piperazine Ring Formation

A common and historical approach to forming the piperazine ring involves the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) or a similar dielectrophile. In the context of this compound, this would typically involve reacting 2-aminophenol (B121084) or a protected version with the dielectrophile. However, this method can be hampered by the reactivity of the phenolic hydroxyl group and potential side reactions.

A more contemporary and widely utilized strategy involves the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. For the synthesis of this compound, this could involve the reaction of piperazine with a 2-halophenol. To achieve mono-arylation and avoid the formation of 1,4-diarylpiperazine, a large excess of piperazine is often employed. Alternatively, a protected piperazine, such as N-Boc-piperazine, can be used to ensure mono-substitution, followed by a deprotection step.

Another established route involves the cyclization of diethanolamine (B148213) with an appropriate aniline derivative. Specifically for hydroxyphenylpiperazines, a common precursor is 1-(methoxyphenyl)piperazine, which is synthesized from the corresponding methoxyaniline and diethanolamine. core.ac.ukgoogle.com The subsequent cleavage of the methyl ether group yields the desired hydroxyphenylpiperazine.

Regioselective Introduction of the 2-Hydroxyphenyl Moiety

Achieving regioselectivity to obtain the ortho-hydroxylated product is a key challenge. One effective strategy is to start with a precursor where the substitution pattern is already defined. For instance, the use of 2-methoxyaniline (o-anisidine) in the reaction with diethanolamine derivatives ensures the formation of 1-(2-methoxyphenyl)piperazine. nih.gov The subsequent demethylation of the methoxy (B1213986) group to a hydroxyl group is a critical step. This ether cleavage can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). core.ac.ukyoutube.com

The Buchwald-Hartwig amination also offers a high degree of regioselectivity. By using a 2-halophenol, such as 2-bromophenol (B46759) or 2-chlorophenol, the palladium catalyst directs the coupling to the halogen-bearing carbon, thus ensuring the formation of the this compound. The choice of phosphine (B1218219) ligands for the palladium catalyst can be crucial in optimizing the yield and selectivity of this reaction.

Derivatization and Structural Modifications of this compound

The this compound scaffold possesses multiple reactive sites, namely the phenyl ring, the phenolic hydroxyl group, and the secondary nitrogen of the piperazine ring, allowing for a wide range of structural modifications.

Introduction of Substituents on the Phenyl Ring

The introduction of further substituents onto the phenyl ring is typically achieved through electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation would be expected to occur at the positions ortho and para to the hydroxyl group (positions 4 and 6 on the phenyl ring). The piperazine moiety is also an activating group, further influencing the regioselectivity of these reactions. Careful control of reaction conditions is necessary to achieve selective substitution and avoid polysubstitution.

| Reaction Type | Reagents | Expected Position of Substitution |

| Halogenation | Br2, Cl2 | Ortho and para to the hydroxyl group |

| Nitration | HNO3, H2SO4 | Ortho and para to the hydroxyl group |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | Ortho and para to the hydroxyl group |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | Ortho and para to the hydroxyl group |

Modifications to the Piperazine Nitrogen Atoms

The secondary amine (N4) of the piperazine ring is a nucleophilic center and can be readily modified through various reactions.

N-Alkylation: The introduction of alkyl groups at the N4 position is a common derivatization strategy. This can be achieved by reacting this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net To ensure mono-alkylation of piperazine itself, often a protecting group strategy is employed, however, for an already mono-substituted piperazine like the title compound, direct alkylation is more straightforward. google.com

N-Acylation: Acyl groups can be introduced by reacting the piperazine with acyl chlorides or acid anhydrides. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to scavenge the acid byproduct. The resulting amides are generally stable and can significantly alter the electronic and steric properties of the molecule.

Reductive Amination: Another method to introduce alkyl groups at the N4 position is through reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Stereochemical Considerations in Synthesis

When introducing chiral centers into the this compound scaffold, stereochemical control becomes a critical aspect of the synthesis.

If a substituent is introduced at the carbon atoms of the piperazine ring, for example at the 2- or 3-position, a stereocenter is created. The synthesis of enantiomerically pure or enriched piperazine derivatives often relies on starting from chiral precursors, such as chiral amino acids. google.com These chiral building blocks can be used to construct the piperazine ring, thereby setting the stereochemistry of the final product.

Another approach to obtaining chiral derivatives is through the resolution of a racemic mixture. whiterose.ac.uk This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Alternatively, chiral chromatography can be employed to separate the enantiomers.

Asymmetric synthesis methodologies, such as catalytic asymmetric hydrogenation of a suitable prochiral precursor, can also be employed to generate chiral piperazine derivatives with high enantioselectivity. nih.gov While specific examples for this compound are not abundant in the readily available literature, these general principles of stereoselective synthesis are applicable.

Advanced Synthetic Techniques for Analog Generation

The generation of analogs of this compound often requires sophisticated synthetic strategies that allow for the rapid introduction of molecular diversity. Multicomponent reactions and catalytic approaches are at the forefront of these methodologies.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. This approach is highly convergent and atom-economical, making it ideal for the rapid generation of compound libraries. While specific examples of MCRs for the direct synthesis of this compound are not extensively documented, the principles of well-established MCRs like the Ugi and Passerini reactions can be adapted for the synthesis of its analogs.

The Ugi four-component reaction (Ugi-4CR) typically involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce an α-acylamino carboxamide. For the synthesis of piperazine-based structures, a bifunctional starting material, such as piperazine itself, can be employed. The reaction of piperazine, an aldehyde, an isocyanide, and a carboxylic acid can lead to the formation of diverse piperazine derivatives. For instance, a split-Ugi methodology, which is suitable for bis-secondary diamines like piperazine, allows for the regioselective functionalization of the piperazine core. This approach can generate a scaffold where one nitrogen atom is acylated and the other is alkylated in a single step, without the need for protecting groups.

The Passerini three-component reaction , involving an isocyanide, a carbonyl compound, and a carboxylic acid, yields α-acyloxy carboxamides. While not directly producing a piperazine ring, this reaction can be used to synthesize complex side chains that can be subsequently attached to a pre-formed piperazine nucleus, thereby generating a library of analogs with varied substituents.

The application of these MCRs provides a versatile platform for creating a wide array of this compound analogs with diverse substitution patterns, which is invaluable for structure-activity relationship (SAR) studies.

Catalytic methods offer efficient and selective routes to N-arylpiperazines, including this compound. Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent in this context.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the synthesis of N-arylpiperazines. The synthesis of this compound via this method would typically involve the reaction of piperazine with a 2-halophenol (e.g., 2-bromophenol or 2-chlorophenol) in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and can influence the reaction conditions and yields. Modern Buchwald-Hartwig protocols often utilize pre-formed palladium catalysts that are air- and moisture-stable, allowing for reactions to be carried out under aerobic conditions, sometimes even in the absence of a solvent.

Copper-catalyzed N-arylation , also known as the Ullmann condensation, is another important method for forming C-N bonds. This reaction typically involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base, often at elevated temperatures. While traditional Ullmann conditions can be harsh, significant advancements have been made, including the development of more active catalysts and milder reaction conditions. The synthesis of this compound using this approach would involve the reaction of piperazine with a 2-halophenol in the presence of a copper catalyst.

These catalytic methods provide reliable and scalable routes to this compound and its derivatives, playing a critical role in both laboratory-scale synthesis and industrial production.

| Catalytic Approach | Reactants | Catalyst/Ligand System | Key Advantages |

| Buchwald-Hartwig Amination | Piperazine, 2-Halophenol | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, SPhos) | High functional group tolerance, mild reaction conditions, high yields. |

| Copper-Catalyzed N-Arylation | Piperazine, 2-Halophenol | Copper catalyst (e.g., CuI, CuBr) with or without a ligand | Cost-effective catalyst, suitable for large-scale synthesis. |

Characterization Techniques in Synthetic Studies

The unambiguous identification and purity assessment of synthesized compounds are crucial. A combination of spectroscopic techniques is employed for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound.

In the ¹H NMR spectrum , the protons of the phenyl ring typically appear as a complex multiplet in the aromatic region (around 6.8-7.2 ppm). The chemical shifts and coupling patterns of these protons can confirm the ortho-substitution pattern. The protons on the piperazine ring usually exhibit two distinct signals, corresponding to the methylene (B1212753) groups adjacent to the phenyl-substituted nitrogen and the NH group. These typically appear as multiplets in the region of 2.8-3.2 ppm. The proton of the hydroxyl group (-OH) and the proton of the secondary amine (-NH) are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons of the hydroxyphenyl group will show distinct signals in the downfield region (typically 115-150 ppm). The carbon attached to the hydroxyl group will have a characteristic chemical shift. The methylene carbons of the piperazine ring will appear in the aliphatic region (around 45-55 ppm). The presence of a ¹³C NMR spectrum for this compound in spectral databases confirms its structural assignment. spectrabase.com

Dynamic NMR studies on similar N,N'-substituted piperazines have shown that conformers resulting from the partial double bond character of the amide bond (in derivatives) or restricted rotation can lead to the observation of doubled signals for the piperazine ring protons and carbons. nih.gov

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns. For this compound, Electron Ionization (EI) MS is commonly used.

In the EI-MS spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (178.23 g/mol ). The fragmentation pattern is characteristic of the piperazine ring and the substituted phenyl group. Common fragmentation pathways for N-arylpiperazines involve cleavage of the piperazine ring and the bond between the nitrogen and the aryl group. Characteristic fragment ions for piperazine derivatives often include ions resulting from the loss of ethyleneimine fragments and the formation of stable benzylic or aromatic cations. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the determination of the elemental formula, confirming the identity of the compound with high confidence.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

N-H Stretch: A moderate absorption band in the region of 3200-3500 cm⁻¹ corresponds to the stretching vibration of the secondary amine (N-H) in the piperazine ring. This peak may sometimes overlap with the O-H band.

C-H Stretch (Aromatic): Weak to medium absorption bands are expected above 3000 cm⁻¹ for the C-H stretching vibrations of the aromatic ring.

C-H Stretch (Aliphatic): Strong absorption bands are expected in the region of 2800-3000 cm⁻¹ due to the C-H stretching vibrations of the methylene groups in the piperazine ring.

C=C Stretch (Aromatic): Medium to weak absorption bands in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretch: The stretching vibrations for the C-N bonds (both aromatic and aliphatic) typically appear in the region of 1200-1350 cm⁻¹.

C-O Stretch: A strong absorption band in the region of 1200-1260 cm⁻¹ is expected for the C-O stretching of the phenolic hydroxyl group.

Analysis of these characteristic absorption bands in the IR spectrum provides conclusive evidence for the presence of the key functional groups in the this compound molecule. niscair.res.inscispace.comresearchgate.netresearchgate.net

| Spectroscopic Technique | Key Information Provided for this compound |

| ¹H NMR | Proton environment, chemical shifts, coupling constants, confirmation of substitution pattern. |

| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons. spectrabase.com |

| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation pattern for structural confirmation. |

| Infrared (IR) Spectroscopy | Identification of functional groups (O-H, N-H, C-N, aromatic ring, C-O). niscair.res.in |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This analytical procedure provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), within a sample. The fundamental purpose of this analysis is to verify the empirical formula of the compound, which in turn confirms its molecular formula and assesses its purity.

The verification process involves a precise comparison between the theoretically calculated elemental percentages, derived from the compound's proposed molecular formula, and the experimental values obtained through instrumental analysis, typically combustion analysis. For a synthesized sample of this compound, the molecular formula is established as C₁₀H₁₄N₂O. scbt.comspectrabase.comchemicalbook.comcrslaboratories.com Based on this formula and the atomic weights of the elements (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , N ≈ 14.007 g/mol , O ≈ 15.999 g/mol ), the theoretical elemental composition can be calculated. horizoneducational.comwebqc.orgtopblogtenz.comquora.com

The total molecular weight of this compound is approximately 178.23 g/mol . scbt.comcrslaboratories.com The expected percentages of Carbon, Hydrogen, and Nitrogen are calculated as follows:

Carbon (C): (10 * 12.011 / 178.23) * 100% = 67.39%

Hydrogen (H): (14 * 1.008 / 178.23) * 100% = 7.91%

Nitrogen (N): (2 * 14.007 / 178.23) * 100% = 15.72%

These calculated values serve as the benchmark against which experimental results are measured. In a typical research setting, the synthesized this compound would be subjected to combustion analysis. The resulting experimental percentages for C, H, and N are then compared to the theoretical values. According to guidelines set by major chemistry journals, such as those from the American Chemical Society, a sample is considered analytically pure if the experimentally found values are within ±0.4% of the calculated theoretical values. acs.orgresearchgate.net This close correlation provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities.

While specific experimental data from a particular synthesis of this compound are not detailed here, the table below illustrates how the results would be presented for compositional verification.

Table 1: Elemental Composition Data for this compound

| Element | Symbol | Theoretical (Calculated) % | Experimental (Found) % |

| Carbon | C | 67.39 | Data dependent on experimental results |

| Hydrogen | H | 7.91 | Data dependent on experimental results |

| Nitrogen | N | 15.72 | Data dependent on experimental results |

A successful synthesis, confirmed by elemental analysis, would yield experimental "Found" percentages that adhere to the ±0.4% tolerance, thereby validating the chemical identity and purity of the this compound product.

Compound Name

| Compound Name |

|---|

Structure Activity Relationship Sar Studies

Influence of Phenyl Ring Substitutions on Biological Activity

Modifications to the phenyl ring of the 1-(2-Hydroxyphenyl)piperazine core are a primary strategy for tuning the electronic, steric, and lipophilic properties of the molecule, which in turn significantly influences its biological activity.

The hydroxyl (-OH) group on the phenyl ring is a critical pharmacophoric feature, primarily due to its ability to act as both a hydrogen bond donor and acceptor. Its position on the ring dictates the spatial orientation of this interaction, which is vital for receptor binding. While the parent compound features a hydroxyl group at the ortho (2-) position, studies on related structures, such as 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, have shown that relocating the hydroxyl group to the meta (3-) position is highly favorable for potent analgesic activity. nih.gov In some derivatives, modification of the hydroxyl groups has been shown to significantly enhance inhibitory activity against certain cancer cell lines. nih.gov

The introduction of a hydroxyl group generally reduces lipophilicity and introduces polarity. hyphadiscovery.com For a compound to maintain or improve its activity after this addition, the -OH group must form a positive interaction with the target receptor to compensate for the potential energetic penalty of desolvation. hyphadiscovery.com

The introduction of halogen atoms (F, Cl, Br, I) and other substituents onto the phenyl ring is a common strategy to modulate a compound's potency and pharmacokinetic profile. Halogenation can alter the molecule's electron distribution, lipophilicity, and metabolic stability.

Research on chalcone-piperazine hybrid compounds has shown that substituting halogen atoms on the benzene (B151609) ring has a significant impact on anti-tumor activity, with fluorine-substituted compounds often demonstrating the best activity. nih.gov Similarly, in a series of acaricidal agents, 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives exhibited good activity. nih.gov The addition of even a single iodine atom to a compound can result in a more selective antibacterial outcome in certain molecular scaffolds. rsc.org

| Phenyl Ring Substituent | Compound Series | Observed Effect on Biological Activity | Reference |

| 3-OH | 4-[2-(Hydroxyphenyl)-1-phenylethyl]piperazine | Favorable for potent analgesic activity. | nih.gov |

| Fluorine | Chalcone-piperazine hybrids | Enhanced anti-tumor activity. | nih.gov |

| 2-Fluoro | 1-[2-Fluoro-4-methyl-5-(...)]phenylpiperazine | Good acaricidal activity. | nih.gov |

| Electron-withdrawing groups | Naphthalene-based piperazine (B1678402) derivatives | Decreased antimycobacterial efficiency. | mdpi.com |

Impact of Piperazine Ring Modifications on Receptor Binding and Efficacy

The piperazine ring is more than a simple linker; its nitrogen atoms are key sites for modification and interaction. Altering this ring affects the compound's basicity, solubility, and ability to orient substituents toward their binding pockets. tandfonline.com The rigidity of the piperazine ring is often crucial for maintaining the biological activity of its analogues. researchgate.net

However, the effect of N-alkylation is not universally positive. In one study of 1,5-Diphenyl-2-penten-1-one analogues, compounds with an N'-unsubstituted piperazine showed significantly better antifungal and larvicidal activity than their N'-methylated counterparts. researchgate.net Furthermore, elongating the alkyl chain on the piperazine ring, for instance to a butyl group, led to a decrease in activity. researchgate.net This suggests an optimal size and lipophilicity for the N4 substituent, which is specific to the target. N,N'-disubstituted piperazines are also synthesized to explore how occupying both nitrogen atoms influences activity and physical properties. researchgate.net

| Piperazine Ring Modification | Compound Series | Observed Effect on Biological Activity | Reference |

| N-Propyl substitution | CXCR4 antagonists | Improved metabolic stability and off-target profile. | nih.gov |

| N'-Methylation | 1,5-Diphenyl-2-penten-1-one analogues | Reduced antifungal and larvicidal activity. | researchgate.net |

| N-Butyl substitution | 1,5-Diphenyl-2-penten-1-one analogues | Decreased acaricidal activity. | researchgate.net |

The piperazine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents on the ring—either axial or equatorial—can profoundly affect how the molecule fits into a receptor's binding site. In a study of 2-substituted piperazines, the axial conformation was found to be preferred for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation can place key nitrogen atoms in a specific spatial arrangement that mimics the binding of other known ligands, thereby enhancing receptor affinity. nih.gov

In contrast, other studies have indicated that for an unsubstituted N-H group on a piperazine ring, the equatorial position is slightly preferred, similar to what is observed in piperidine (B6355638). rsc.org The ultimate conformational preference is a complex interplay of steric and electronic effects from all substituents on the ring, and this preference is a critical determinant of biological activity.

Correlation between Molecular Structure and Pharmacological Profiles

The replacement of the piperazine ring with other cyclic amines, such as piperidine or morpholine, often leads to a significant change or decrease in activity. nih.govnih.gov This underscores the "privileged" nature of the piperazine scaffold, where its specific combination of rigidity, conformational flexibility, and two sites for modification (N1 and N4) provides an ideal framework for developing a wide range of pharmacologically active agents. nih.govtandfonline.com The strategic combination of an optimally positioned hydroxyl group on the phenyl ring, appropriate halogenation, and tailored N-alkylation on the piperazine ring allows for the fine-tuning of a molecule's pharmacological profile to achieve desired potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.commdpi.com This approach quantifies the structural features of molecules using numerical values called descriptors, which can include physicochemical, electronic, and steric properties. jocpr.comnih.gov

For piperazine and its derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various biological targets, such as the renin enzyme. openpharmaceuticalsciencesjournal.com In one such study, a robust QSAR model was created for a series of 80 piperazine and keto piperazine derivatives. openpharmaceuticalsciencesjournal.com The model's validity was confirmed by strong statistical metrics, including a high correlation coefficient (R²) of 0.846 and a cross-validation correlation coefficient (Q²) of 0.818. openpharmaceuticalsciencesjournal.com

The analysis revealed that constitutional descriptors, which account for the molecular composition, play a significant role in the ligand-enzyme binding. openpharmaceuticalsciencesjournal.com Descriptors such as the number of double bonds (nDB), the number of oxygen atoms (nO), and the vertex degree of saturation (Sv) were identified as crucial for activity. openpharmaceuticalsciencesjournal.com Other QSAR studies have utilized quantum chemical descriptors like heat of formation, steric energy, and total energy to build predictive models. jocpr.com These models provide valuable insights for designing more potent inhibitors by guiding the modification of specific structural features. jocpr.comopenpharmaceuticalsciencesjournal.com

| Descriptor Type | Example Descriptor | Significance in QSAR Models |

|---|---|---|

| Constitutional | nO (Number of Oxygen atoms) | Plays a vital role in the binding of piperazine derivatives to the renin enzyme. openpharmaceuticalsciencesjournal.com |

| Constitutional | nDB (Number of Double Bonds) | Identified as an important factor for renin inhibition. openpharmaceuticalsciencesjournal.com |

| Quantum Chemical | Heat of Formation | Can produce reliable QSAR models for predicting biological activity. jocpr.com |

| Quantum Chemical | Steric Energy | Used alone or in combination, provides a reliable QSAR model. jocpr.com |

Pharmacophore Elucidation

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. drugdesign.org Pharmacophore elucidation, or modeling, is a key strategy in drug design that helps identify the crucial structural elements for molecular recognition at a receptor's active site. drugdesign.org This approach can be ligand-based, derived from a set of known active molecules, or structure-based, derived from the crystal structure of a ligand-receptor complex. nih.gov

For arylpiperazine derivatives, pharmacophore models have been developed to understand their binding to various receptors, including aminergic G-protein coupled receptors (GPCRs) and sigma receptors. mdpi.comnih.gov A common pharmacophore model for these compounds includes two hydrophobic pockets connected by a central basic core, typically the protonated nitrogen of the piperazine ring. nih.gov This basic nitrogen often forms a critical charge-stabilized hydrogen bond with an acidic residue, such as aspartate, in the receptor binding site. mdpi.com

In a study on 1-(2-pyrimidinyl)piperazine derivatives, a pharmacophore model composed of 11 features was designed to characterize the binding requirements for sedative-hypnotic activity. nih.gov Such models are powerful tools for virtual screening to identify novel compounds with desired activity and for guiding the rational design of new, more potent ligands. nih.govnih.gov

| Pharmacophore Feature | Description | Role in Arylpiperazine Binding |

|---|---|---|

| Basic Amine Center | A positively ionizable group, typically the piperazine nitrogen. | Forms a crucial charge-stabilized hydrogen bond with the receptor (e.g., with Asp116). mdpi.com |

| Hydrophobic Groups | Non-polar regions of the molecule, such as the aryl ring. | Occupy hydrophobic pockets in the receptor binding site, contributing to affinity. nih.gov |

| π-π Stacking | Interaction between aromatic rings. | The aryl ring can engage in π–π interactions with aromatic residues like Phenylalanine in the binding site. mdpi.com |

Ligand Efficiency and Selectivity Index in SAR

In modern drug discovery, SAR is increasingly guided by metrics that provide a more nuanced assessment of a compound's quality beyond simple potency. Ligand Efficiency (LE) and Selectivity Index (SI) are two such critical parameters.

Ligand Efficiency (LE) is a metric used to evaluate how effectively a compound binds to its target relative to its size. It is often calculated as the binding energy per non-hydrogen atom. LE helps prioritize smaller, more efficient compounds for lead optimization, as they have greater potential for development into drug candidates with favorable properties. nih.gov Related metrics include Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity, a key factor in determining a drug's pharmacokinetic profile. semanticscholar.org For a series of piperazine amides, analogs with noteworthy lipophilic ligand efficiency were identified as promising candidates for further development. semanticscholar.org

Selectivity Index (SI) quantifies the selectivity of a compound for its intended target over other off-target receptors. It is typically calculated as the ratio of the binding affinity (or inhibitory concentration) for the off-target receptor to that of the target receptor. A higher SI value indicates greater selectivity, which is desirable for minimizing side effects. In studies of N-phenylpiperazine analogs, compounds have been identified that exhibit high selectivity (over 1000-fold) for the D3 dopamine (B1211576) receptor versus the D2 subtype. mdpi.com This selectivity is often achieved by designing molecules that can engage with the target receptor in a bitopic binding mode, interacting with both the primary orthosteric site and a secondary binding site. mdpi.com

| Metric | Definition | Importance in SAR |

|---|---|---|

| Ligand Efficiency (LE) | A measure of binding energy per non-hydrogen atom. | Identifies compounds that achieve high affinity with a lower molecular weight, making them efficient binders and good starting points for optimization. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | Relates potency (pIC50 or pKi) to lipophilicity (clogP). | Helps in developing compounds with a good balance of potency and favorable ADME properties. semanticscholar.org |

| Selectivity Index (SI) | Ratio of off-target activity to on-target activity (e.g., Ki(off-target) / Ki(on-target)). | Quantifies the specificity of a compound, which is crucial for reducing the risk of side effects. A high SI is highly desirable. mdpi.com |

Preclinical and in Vivo Studies

Pharmacokinetic Profiling in Animal Models

The pharmacokinetic profile of a compound is crucial for understanding its behavior within a biological system. While specific, comprehensive studies detailing the full pharmacokinetic profile of 1-(2-Hydroxyphenyl)piperazine in animal models are not extensively detailed in publicly available literature, the behavior of structurally similar piperazine (B1678402) derivatives allows for an informed discussion of its expected properties.

Absorption, Distribution, Metabolism, Excretion (ADME)

The ADME profile for piperazine derivatives indicates that they are generally absorbed and distributed in biological systems. Studies on related compounds, such as certain N-substituted piperazines, have been conducted in animal models like rats to determine their pharmacokinetic profiles. For instance, investigations into piperazine-based compounds have examined their effects on the pharmacokinetics of other drugs, suggesting that compounds of this class are biologically available and interact with metabolic systems in vivo.

Metabolite Identification (e.g., O-demethylation)

A primary metabolic pathway for aryl-substituted piperazines is modification of the aryl group. In vivo studies in male Wistar rats on the closely related compound 1-(4-methoxyphenyl)piperazine (MeOPP) have shown that O-demethylation is the main metabolic step. nih.gov This process results in the formation of 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.gov Given the structural similarity, it is plausible that this compound itself can be a metabolite of other compounds, such as 1-(2-methoxyphenyl)piperazine, through a similar O-demethylation process. Other identified metabolic pathways for piperazine derivatives include the degradation of the piperazine ring itself. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

The Cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, plays a significant role in the metabolism of many piperazine-based compounds. nih.govnih.govresearchgate.net Studies using human liver microsomes and cDNA-expressed human CYP enzymes have demonstrated that CYP2D6 is the primary enzyme responsible for the O-demethylation of MeOPP. nih.gov The involvement of CYP2D6 is further supported by inhibition studies where quinidine, a specific CYP2D6 inhibitor, significantly reduced the formation of the hydroxylated metabolite. nih.gov The metabolism of other piperazine compounds, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), also involves CYP2D6, in addition to other isoforms like CYP1A2 and CYP3A4. researchgate.net This indicates a general pattern of CYP-mediated metabolism for this class of compounds.

Table 1: Michaelis-Menten Kinetic Parameters for MeOPP O-demethylation Data from a study on the related compound 1-(4-methoxyphenyl)piperazine (MeOPP).

| Enzyme Source | Apparent K_m (μM) | Apparent V_max (pmol/min/mg protein) |

|---|---|---|

| Human Liver Microsomes | 204.80 +/- 51.81 | 127.50 +/- 13.25 |

Clearance and Half-life Determination

Pharmacokinetic studies in rats on 1-(2-pyrimidinyl)-piperazine (1-PP), an active metabolite of the drug buspirone, provide insight into the potential clearance and half-life characteristics of simple piperazine compounds. nih.gov Following intravenous administration, the pharmacokinetics of 1-PP were analyzed based on a two-compartment model. nih.gov The terminal elimination half-life is the time required for the plasma concentration of a drug to decrease by 50% during the elimination phase. msdvetmanual.com Clearance is the volume of plasma from which the drug is completely removed per unit of time. msdvetmanual.com

Table 2: Pharmacokinetic Parameters of 1-(2-pyrimidinyl)-piperazine (1-PP) in Rats Data from a study on the related compound 1-(2-pyrimidinyl)-piperazine.

| Parameter | Value | Unit |

|---|---|---|

| Clearance | 8.2 | ml/min |

Behavioral Pharmacology in Animal Models

The behavioral effects of piperazine derivatives are often evaluated in animal models to understand their potential neuropsychopharmacological activity.

Amphetamine-induced Hyperactivity Assays

Amphetamine-induced hyperactivity is a common assay used to screen for potential antipsychotic or neuromodulatory activity. Studies on N-phenylpropyl-N´-substituted piperazine ligands have demonstrated interaction with methamphetamine-induced hyperactivity in mice. nih.gov For example, the compound SA4503, a piperazine derivative, was shown to have a biphasic effect; it enhanced methamphetamine-induced hyperactivity at lower doses while inhibiting it at higher doses. nih.gov This pattern suggests a complex interaction with dopaminergic systems, which are stimulated by amphetamines. nih.govfrontiersin.org At lower doses that correspond to 60-90% occupancy of σ1 sigma receptors, these piperazine ligands can act as behavioral agonists, augmenting the initial stimulant effects of methamphetamine. nih.gov

Table 3: Effect of Piperazine Derivative SA4503 on Methamphetamine-induced Hyperactivity in Mice Data from a study on the related N-phenylpropyl-N´-substituted piperazine SA4503.

| Pre-treatment | Subsequent Treatment | Locomotor Activity Outcome |

|---|---|---|

| Saline | Saline | Basal Activity |

| SA4503 (low doses) | Saline | No significant change from basal activity |

| Saline | Methamphetamine | Hyperactivity |

| SA4503 (1 and 3.16 µmol/kg) | Methamphetamine | Enhanced Hyperactivity |

Elevated Plus Maze Test for Anxiogenic/Anxiolytic Properties

The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-related behavior in rodents. nih.govmeliordiscovery.com The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. nih.gov Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. nih.govmeliordiscovery.com A comprehensive search of scientific literature reveals no specific studies that have used the elevated plus maze test to evaluate the anxiogenic or anxiolytic properties of this compound. While other substituted piperazine derivatives have been assessed in this model for their effects on the central nervous system, data specifically pertaining to the 2-hydroxy substituted variant is not available. nih.gov

Passive Avoidance Test for Memory Consolidation

The passive avoidance test is a fear-motivated behavioral paradigm used to evaluate learning and long-term memory in animal models. creative-biolabs.comucsf.edu The test assesses the ability of an animal to remember an aversive stimulus (e.g., a mild foot shock) associated with a specific environment, typically a dark compartment. creative-biolabs.comphypha.ir Longer latency to re-enter the shock-associated compartment is interpreted as successful memory consolidation. creative-biolabs.com Currently, there are no available research findings from studies that have specifically investigated the effects of this compound on memory consolidation using the passive avoidance test. Studies have been conducted on other piperazine derivatives, such as 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) and 4-cyclohexyl-1-[(1R)-1,2-diphenylethyl]-piperazine (CDEP), which were found to modulate memory acquisition and formation, but not consolidation. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound.

In Vivo Toxicity Assessments

There is no available data from in vivo cytotoxicity studies in animal models for the specific compound this compound. However, related research on the structure-function analysis of phenylpiperazine derivatives as intestinal permeation enhancers provides some insight into the potential toxicity of hydroxyl-substituted compounds in this class. A study assessing the efficacy and cytotoxicity of 13 different phenylpiperazine compounds in a Caco-2 cell model of the intestinal epithelium found that hydroxyl or primary amine substitutions on the phenyl ring resulted in significantly increased toxicity compared to the parent compound, 1-phenylpiperazine. nih.gov This in vitro finding suggests that the presence of a hydroxyl group, as in this compound, may contribute to a higher cytotoxic profile, though this has not been confirmed in animal models.

Permeation Enhancement Studies

The parent compound, 1-phenylpiperazine (PPZ), and its derivatives have been identified as a class of molecules with the potential to act as intestinal permeation enhancers, which could improve the oral absorption of poorly permeable drugs. nih.govnih.gov

Studies on 1-phenylpiperazine (PPZ) have demonstrated its ability to increase the permeation of marker molecules across isolated rat intestinal mucosae in a concentration-dependent manner. nih.gov Research on PPZ and its methylated derivatives, 1-(4-methylphenyl)piperazine (1-4-MPPZ) and 1-methyl-4-phenylpiperazine, showed they could decrease transepithelial electrical resistance (TEER) and increase the transport of paracellular markers without causing significant histological damage in rat colonic mucosae. nih.gov

However, as noted previously, a structure-function analysis of 13 phenylpiperazine derivatives revealed that substitutions on the phenyl ring significantly impact both efficacy and toxicity. nih.gov Specifically, the presence of a hydroxyl group was found to significantly increase toxicity in Caco-2 cells, which suggests that while it may alter membrane permeability, this compound could have a less favorable safety profile compared to other analogues like 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine. nih.gov

The table below summarizes findings for related phenylpiperazine compounds in permeation enhancement studies.

| Compound | Model | Key Findings | Reference |

| 1-Phenylpiperazine (PPZ) | Rat intestinal mucosae | Reversibly increased permeability of marker molecules in a concentration-dependent manner. | nih.gov |

| 1-Phenylpiperazine (PPZ) | Caco-2 cells & Rat colonic mucosae | Induced a concentration-dependent decrease in TEER and an increase in paracellular marker permeation. | nih.gov |

| 1-(4-methylphenyl)piperazine | Caco-2 cells & Rat colonic mucosae | Induced a concentration-dependent decrease in TEER and an increase in paracellular marker permeation. | nih.gov |

| Hydroxyphenyl piperazines | Caco-2 cells | Hydroxyl substitutions on the phenyl ring significantly increased toxicity compared to 1-phenylpiperazine. | nih.gov |

The mechanism by which phenylpiperazine derivatives enhance intestinal permeation involves the modulation of tight junctions, which regulate the paracellular pathway (the space between adjacent epithelial cells). nih.gov For the parent compound, 1-phenylpiperazine, the mechanism of opening tight junctions is complex and has been shown to be mediated in part by the myosin light chain kinase (MLCK) pathway. nih.gov Additionally, the process involves the stimulation of transepithelial electrogenic chloride secretion and the activation of 5-HT4 receptors. nih.gov Pre-incubation of intestinal tissue with a myosin light chain kinase inhibitor or 5-HT4 receptor antagonists was found to reduce the permeation enhancement capacity of PPZ and 1-(4-methylphenyl)piperazine. nih.gov This indicates a multi-faceted mechanism of action that impacts intestinal physiology. nih.govnih.gov

Mechanistic Studies at the Molecular and Cellular Level

Receptor Binding and Signaling Pathways

The interaction of 1-(2-Hydroxyphenyl)piperazine derivatives with G protein-coupled receptors (GPCRs) is a cornerstone of their pharmacological profile. These interactions have been primarily elucidated through radioligand binding assays and subsequent functional assays to determine the nature of the interaction (agonist, antagonist) and the downstream signaling effects.

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. sygnaturediscovery.com These assays utilize a radioactively labeled ligand that is known to bind to the target receptor. By measuring the displacement of this radioligand by the test compound, the binding affinity (Ki) of the test compound can be determined.

Studies on derivatives of this compound have demonstrated significant affinity for various aminergic GPCRs, which are critical targets in neuropsychiatric disorders. For instance, the derivative p-DMPPF (4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) has been shown to be highly selective for serotonin (B10506) 5-HT1A receptors, with a high affinity demonstrated by a Ki value of 7 nM. nih.gov In contrast, another derivative, D2AAK4, exhibited a multi-target profile with varying affinities for several dopaminergic and serotonergic receptors but showed low affinity for 5-HT7, histamine (B1213489) H1, and muscarinic M1 receptors. nih.gov The affinity of D2AAK4 for the 5-HT1A receptor was notably low. nih.gov

Derivatives where the hydroxyl group is replaced by a methoxy (B1213986) group, such as 2-methoxyphenylpiperazine derivatives, have also been extensively studied. The compound HBK-10, a novel 2-methoxyphenylpiperazine derivative, showed a high affinity for 5-HT1A receptors and a relatively high affinity for dopamine (B1211576) D2 receptors. mdpi.com

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| p-DMPPF | 5-HT1A | 7 nM | nih.gov |

| D2AAK4 | Dopamine D2 | pKi = 7.0 | nih.gov |

| Serotonin 5-HT2A | pKi = 7.4 | nih.gov | |

| Histamine H1 | Low Affinity | nih.gov | |

| Muscarinic M1 | Low Affinity | nih.gov | |

| HBK-10 | 5-HT1A | High Affinity | mdpi.com |

| Dopamine D2 | Relatively High Affinity | mdpi.com |

Following receptor binding, the functional consequence is determined by how the compound affects the receptor's signaling cascade. GPCRs, upon activation, interact with intracellular G proteins, leading to a cascade of events that alter cellular function, often through the modulation of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+). nih.govdoi.org

Functional assays have been employed to characterize the intrinsic activity of these compounds. For the D2AAK4 derivative, its efficacy at D2 receptors was evaluated in functional assays measuring cAMP signaling in a CHO-K1 cell line. nih.gov Similarly, the 2-methoxyphenylpiperazine derivative HBK-10 was found to act as an antagonist at both 5-HT1A and D2 receptors in cAMP inhibition and Ca2+ mobilization assays, respectively. mdpi.com Molecular docking studies suggest that these interactions are stabilized by an electrostatic interaction between the protonatable nitrogen atom of the piperazine (B1678402) ring and a conserved aspartate residue (Asp 3.32) within the transmembrane domain of the aminergic GPCRs. nih.gov

| Compound | Target Receptor | Functional Assay | Observed Effect | Reference |

|---|---|---|---|---|

| D2AAK4 | Dopamine D2 | cAMP Signaling | Antagonist | nih.gov |

| HBK-10 | 5-HT1A | cAMP Inhibition | Antagonist | mdpi.com |

| Dopamine D2 | Calcium Mobilization | Antagonist | mdpi.com |

Ion Channel Modulation

Ion channels, which are pore-forming membrane proteins, are crucial for various physiological processes, and their modulation represents a significant therapeutic strategy. nih.gov Derivatives of this compound have been investigated for their ability to modulate ion channel activity.

Specifically, 2-hydroxy-3-phenoxypropyl piperazine derivatives have been synthesized and evaluated as potential inhibitors of T-type calcium channels. nih.gov In vitro studies identified compounds that showed potent blocking activity. For example, compounds 6m and 6q from one study demonstrated high selectivity for T-type calcium channels over the hERG channel, which is an important consideration for avoiding cardiac side effects. nih.gov The modulation of ion channels, such as sodium or calcium channels, is a potential mechanism for the anticonvulsant activity observed in some piperazine derivatives. nih.gov

| Compound Class | Target Ion Channel | Activity | Key Finding | Reference |

|---|---|---|---|---|

| 2-hydroxy-3-phenoxypropyl piperazine derivatives | T-type Calcium Channel | Blocker / Inhibitor | Compounds 6m and 6q showed high selectivity over the hERG channel. | nih.gov |

Enzyme Inhibition Studies (e.g., MAO, α-amylase)

The piperazine scaffold is present in numerous molecules designed to inhibit various enzymes.

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are a class of drugs used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. patsnap.com Studies on biphenylpiperazine and piperazine-chalcone derivatives have identified potent and selective inhibitors of MAO-B. nih.govnih.gov For example, one biphenylpiperazine derivative (Compound 20 ) exhibited an IC50 value of 53 nM for human MAO-B (hMAO-B) with a selectivity index of 1122-fold over MAO-A. nih.gov Kinetic studies revealed this compound to be a reversible and mixed competitive inhibitor. nih.gov Similarly, piperazine-substituted chalcones (PC10 and PC11 ) were found to be reversible and competitive inhibitors of MAO-B with Ki values of 0.63 µM and 0.53 µM, respectively. nih.gov

α-Amylase Inhibition: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. jbsd.in Phenylsulfonyl piperazine derivatives have been shown to exhibit notable α-amylase enzymatic inhibition. cumhuriyet.edu.tr One particular compound (Compound 4 ) showed an inhibitory percentage (80.61%) that surpassed the standard drug acarbose (B1664774) (78.81%). cumhuriyet.edu.tr

| Compound Class | Target Enzyme | Key Compound(s) | Inhibitory Activity (IC50 / Ki / % Inhibition) | Reference |

|---|---|---|---|---|

| Biphenylpiperazine derivatives | hMAO-B | Compound 20 | IC50 = 53 nM; Ki = 17 nM | nih.gov |

| Piperazine-chalcones | MAO-B | PC10 | IC50 = 0.65 µM; Ki = 0.63 µM | nih.gov |

| PC11 | IC50 = 0.71 µM; Ki = 0.53 µM | nih.gov | ||

| Phenylsulfonyl piperazine derivatives | α-Amylase | Compound 4 | 80.61% Inhibition | cumhuriyet.edu.tr |

Cellular Assays for Biological Activity

The potential therapeutic applications of this compound derivatives are often initially assessed using a battery of in vitro and in vivo models predictive of clinical efficacy.

Anticonvulsant Effects: The anticonvulsant potential of piperazine derivatives has been evaluated in several preclinical seizure models. The maximal electroshock seizure (MES) test is used to identify compounds effective against tonic-clonic seizures, while the subcutaneous pentylenetetrazole (scPTZ) assay is predictive of efficacy against absence seizures. mdpi.comnih.gov The 6-Hz psychomotor seizure test is a model for treatment-resistant partial seizures. nih.gov A number of 1,4-substituted piperazine derivatives have demonstrated activity in these models. researchgate.net For example, certain 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones showed high activity in the 6-Hz test and were also active in the MES and scPTZ screens. nih.gov

Antidepressant Effects: The antidepressant-like properties of piperazine derivatives are commonly screened using the forced swim test (FST) and the tail suspension test (TST) in rodents. mdpi.comnih.gov In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. A novel 2-methoxyphenylpiperazine derivative, HBK-10, demonstrated antidepressant-like properties in both the FST and TST. mdpi.com

Antipsychotic Effects: The primary mechanism for antipsychotic drugs involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. nih.govmdpi.com Therefore, in vitro receptor binding and functional assays are the primary cellular assays for predicting antipsychotic activity. As detailed in section 6.1, derivatives of this compound have shown affinity for these key receptors. nih.gov The compound D2AAK4, identified through virtual screening for D2 receptor ligands, was subsequently shown to possess an atypical antipsychotic profile in behavioral models, which was predicated on its in vitro receptor interaction profile. nih.gov

Antimicrobial Susceptibility Testing

The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. ucla.edumdpi.com This is typically performed using a broth microdilution method in 96-well plates, where microbial strains are exposed to serial dilutions of the test compound. nih.gov The Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, can also be determined. nih.gov

For piperazine derivatives, these tests are conducted on a panel of clinically relevant bacteria and fungi, including:

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis mdpi.com

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa mdpi.com

Fungi: Candida albicans, Aspergillus flavus mdpi.com

The results from these assays, typically presented in a data table, help to establish the compound's spectrum of activity and potency.

Table 1: Example Data Format for Antimicrobial Susceptibility Testing (MIC in µg/mL)

| Microorganism | Strain (e.g., ATCC) | This compound | Reference Antibiotic |

| S. aureus | ATCC 29213 | Data not available | Gentamycin |

| E. coli | ATCC 25922 | Data not available | Gentamycin |

| C. albicans | ATCC 10231 | Data not available | Fluconazole |

Note: This table illustrates the typical format for presenting MIC data. Specific experimental values for this compound are not available in the reviewed literature.

Anticancer Cell Proliferation and Viability Assays

To evaluate the anticancer potential of a compound, its effect on the growth and survival of cancer cells is measured. The piperazine scaffold is a component of numerous compounds investigated for anticancer activity. mdpi.commdpi.comnih.gov

Cell proliferation and viability are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST assay. nih.govutrgv.edu In these methods, metabolically active cells convert a tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

These assays are used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cell population by 50%. nih.gov The compound is typically tested against a panel of human cancer cell lines, such as those from breast (MCF7), lung (A549), and melanoma (SK-MEL-5), to assess its potency and selectivity. nih.govnih.govnih.gov

Table 2: Example Data Format for Anticancer Cell Viability Assays (IC50 in µM)

| Cell Line | Cancer Type | This compound | Reference Drug |

| MCF7 | Breast Adenocarcinoma | Data not available | Doxorubicin |

| A549 | Lung Carcinoma | Data not available | Cisplatin |

| HCT-116 | Colon Carcinoma | Data not available | Doxorubicin |

Note: This table illustrates the typical format for presenting IC50 data. Specific experimental values for this compound against cancer cell lines are not available in the reviewed literature.

Molecular Modeling and Computational Chemistry

Computational methods are powerful tools used to predict the properties of a molecule and to understand its interactions with biological targets at an atomic level. These studies can guide the design and optimization of new drug candidates. nih.govrsc.org

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. pharmaceuticaljournal.netmdpi.com This method is used to understand the structural basis of a compound's activity and to predict its binding affinity.

For arylpiperazine compounds, docking studies have been used to investigate interactions with various receptors, including serotonin (5-HT) and dopamine receptors, as well as enzymes like DNA gyrase and topoisomerase. nih.govmdpi.combiosynth.com The process involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the 3D structure of the ligand, in this case, this compound.

Using docking software to place the ligand into the binding site of the protein and score the different poses based on binding energy. researchgate.net

The results identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's active site. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. dovepress.com In drug discovery, MD simulations can assess the stability of a ligand-receptor complex predicted by docking studies. nih.gov

An MD simulation of a this compound-protein complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a period of nanoseconds. mdpi.com Key analyses include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

While MD simulations have been applied to various piperazine derivatives to confirm their binding modes, specific studies on this compound are not prominently featured in the literature. nih.govnih.gov

Prediction of ADME Properties

ADME refers to the Absorption, Distribution, Metabolism, and Excretion of a compound in an organism. Predicting these pharmacokinetic properties early in the drug discovery process is essential to identify candidates with favorable drug-like characteristics. d-nb.info Various computational tools, such as SwissADME and QikProp, are used to generate in silico predictions of these properties based on the molecule's structure. schrodinger.comnih.gov

For this compound, these programs can predict a range of physicochemical and pharmacokinetic parameters.

Table 3: Theoretical ADME & Physicochemical Property Predictions for this compound

| Property | Predicted Value | Desirable Range | Interpretation |

| Molecular Weight ( g/mol ) | 178.23 | < 500 | Good |

| LogP (Lipophilicity) | 1.5 - 2.0 | < 5 | Good |

| Topological Polar Surface Area (TPSA) | ~45 Ų | < 140 Ų | Good cell permeability |

| Number of H-bond Donors | 2 | ≤ 5 | Good |

| Number of H-bond Acceptors | 3 | ≤ 10 | Good |

| Blood-Brain Barrier (BBB) Permeation | Yes/No | Varies | CNS activity potential |

| GI Absorption | High/Low | High | Oral bioavailability potential |

Note: The values in this table are theoretical predictions generated by computational models and are not experimentally verified data. They serve to illustrate the type of information obtained from in silico ADME studies.

Future Directions and Translational Research

Optimization of 1-(2-Hydroxyphenyl)piperazine Derivatives as Lead Compounds

The development of next-generation analogs focuses on fine-tuning the molecular structure to maximize therapeutic effects while minimizing off-target interactions. Structure-Activity Relationship (SAR) studies are instrumental in this process, systematically exploring how different chemical modifications influence biological activity.

Key strategies for improving efficacy and selectivity include:

Ring Rigidification: Introducing conformational constraints, such as bridging the piperazine (B1678402) ring to form structures like diazabicyclo[3.2.1]octane, can enhance selectivity for the intended biological target over others (e.g., NaV1.5) by disfavoring conformations that bind to off-target proteins. nih.gov

Strategic Substitutions: The addition of specific chemical groups at various positions can significantly impact potency and metabolic stability. For example, blocking sites prone to oxidative metabolism with groups like trifluoromethyl or incorporating a pyridine (B92270) ring can increase microsomal stability and selectivity. nih.gov

Pharmacophore Hybridization: Combining the this compound scaffold with other known pharmacophores can yield new analogs with enhanced or novel activities. This approach has been used to design multimodal compounds for complex conditions like depression. nih.gov

Table 1: SAR Strategies for Piperazine Derivative Optimization

| Strategy | Modification Example | Desired Outcome | Reference |

|---|---|---|---|

| Increase Selectivity | Rigidify piperazine ring (e.g., bridging) | Disfavor binding to off-target isoforms | nih.gov |

| Increase Potency | Add para-nitrile to an associated toluic acid ring | Enhanced target inhibition | nih.gov |

| Improve Stability | Block metabolic sites with a trifluoromethyl group | Reduced microsomal clearance | nih.gov |

| Enhance Solubility | Incorporate a pyridyl A-ring | Improved aqueous solubility | nih.gov |

For complex multifactorial diseases such as depression or neurodegenerative disorders, compounds that can modulate multiple biological targets simultaneously—known as multi-target-directed ligands (MTDLs)—are increasingly valuable. nih.gov The arylpiperazine structure is a common feature in many MTDLs. nih.gov The challenge lies in achieving a balanced activity profile, where the compound interacts with each target with the desired potency.

One successful strategy involves designing molecules with a dual-targeting profile against key proteins, such as the serotonin (B10506) transporter (SERT) and the serotonin 1A receptor (5-HT1A). nih.gov Research has led to the identification of arylpiperazine derivatives with a balanced activity profile across multiple monoamine transporters (SERT, NET, DAT) and receptors (5-HT1A), demonstrating the potential for creating effective multimodal antidepressants. nih.gov Molecular docking and other computational tools are crucial for predicting how structural changes will affect interactions with different targets, guiding the synthesis of compounds with a more desirable balance. nih.gov

Investigation of Novel Therapeutic Applications

The versatile structure of the arylpiperazine moiety allows it to interact with a wide range of biological targets, opening up possibilities for new therapeutic uses beyond its traditional applications in central nervous system (CNS) disorders. researchgate.netnih.gov

Potential novel applications for this compound derivatives include:

Oncology: Arylpiperazines have gained significant attention for their anticancer potential. mdpi.com Derivatives have shown cytotoxic effects against various cancer cell lines, including those of the breast, pancreas, and cervix, by inhibiting cell cycle progression and inducing apoptosis. nih.govmdpi.com

Inflammatory Disorders: Certain piperazine derivatives have demonstrated noteworthy anti-inflammatory and antihistamine activity, suggesting their potential use in treating inflammatory conditions and allergies. nih.gov

Neurodegenerative Diseases: The ability to design multi-target ligands makes this scaffold a candidate for developing treatments for diseases like Alzheimer's, where multiple pathogenic pathways are involved. nih.gov

Infectious Diseases: The piperazine core is found in molecules with antiviral and anti-tuberculosis properties, indicating a broad potential for fighting infectious agents. nih.gov

Dermatology: Derivatives of the related 1-(4-hydroxyphenyl)piperazine (B1294502) have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting applications in treating hyperpigmentation disorders. researchgate.net

Sigma Receptor Modulation: Piperazine-based compounds have been identified as high-affinity ligands for the sigma-1 receptor (S1R), a target implicated in neuropsychiatric disorders and neuroprotection. rsc.org

Table 2: Potential Novel Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Target / Mechanism | Reference |

|---|---|---|

| Oncology | Inhibition of cell proliferation, G2/M cell cycle arrest | nih.govmdpi.com |

| Inflammation | Antihistamine activity, cytokine inhibition | nih.gov |

| Neurodegeneration | Multi-target inhibition (e.g., for Alzheimer's) | nih.gov |

| CNS Disorders | Sigma-1 Receptor (S1R) agonism | rsc.org |

| Infectious Disease | Antiviral, anti-tuberculosis activity | nih.gov |

| Dermatology | Tyrosinase inhibition | researchgate.net |

Advanced Preclinical Development Considerations

Before a compound can be considered for human trials, it must undergo extensive preclinical evaluation to establish its safety and develop a viable formulation for administration.

Safety pharmacology is a specialized discipline that investigates the potential undesirable effects of a drug candidate on vital physiological functions at therapeutic and higher exposures. researchgate.net This goes beyond standard toxicity testing to identify adverse effects that could preclude clinical development. researchgate.net

For piperazine derivatives, key areas of investigation include:

Central Nervous System: Due to their frequent CNS activity, derivatives must be screened for adverse effects such as agitation, anxiety, and seizures. nih.gov

Cardiovascular System: A core component of safety pharmacology is assessing effects on cardiovascular parameters. researchgate.net

Metabolism and Hepatotoxicity: Piperazine derivatives are often metabolized by cytochrome P450 enzymes. nih.gov In vitro studies using human hepatic cell lines and primary hepatocytes are necessary to evaluate the potential for drug-induced liver injury.

Early and comprehensive in vitro safety profiling, using a panel of assays against targets known to be associated with adverse drug reactions, is a critical strategy to de-risk compounds early in the discovery process. europeanpharmaceuticalreview.com

The translation of a promising compound from preclinical models to clinical use depends on the development of a stable and effective formulation. For research and early development, creating a formulation that ensures adequate solubility and bioavailability is essential for obtaining reliable in vivo data.

Liquid formulations for preclinical studies often involve dissolving the compound in a vehicle composed of various excipients. targetmol.com While specific formulation data for this compound is not widely published, common strategies for similar small molecules involve using a combination of solvents and surfactants to achieve a clear, stable solution suitable for administration. targetmol.comgoogle.com A typical research formulation might include components like dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol 300 (PEG300), Tween 80, and saline or phosphate-buffered saline (PBS). targetmol.com The development of a pharmaceutically acceptable formulation, such as an oral tablet or a parenteral solution for clinical use, requires extensive investigation into the compound's physicochemical properties, including its salt forms and solubility characteristics. google.com

Potential for Combination Therapies

The exploration of this compound and its derivatives in combination with other therapeutic agents presents a promising avenue for enhancing efficacy and addressing complex disease states. Research into novel piperazine derivatives, particularly those developed as radioprotective agents, highlights the potential for synergistic effects when combined with other radioprotectors. nih.gov This approach could lead to improved safety and efficacy profiles in protecting individuals from the harmful effects of ionizing radiation, such as in medical or emergency scenarios. nih.gov

The development of multimodal serotonergic compounds, such as 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, which acts on multiple targets including the serotonin transporter and various serotonin receptors, exemplifies the principle of combination therapy within a single molecule. nih.gov Such compounds are being developed for treating major depressive disorder, and their mechanism suggests that combining them with other therapeutic modalities could offer enhanced clinical outcomes. nih.govmdpi.com The versatility of the piperazine scaffold allows for its incorporation into molecules designed to interact with multiple biological targets, a strategy that is central to developing effective combination therapies for complex conditions like cancer and neurological disorders. mdpi.comresearchgate.net

Biotechnological Applications and Supramolecular Chemistry

Biotechnological Applications

The this compound scaffold is a valuable building block in various biotechnological and pharmaceutical applications. Its derivatives have been investigated for a range of biological activities, demonstrating its versatility.

Enzyme Inhibition: Derivatives such as (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanones have been designed and synthesized as potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. nih.govnih.gov Certain compounds in this series exhibited inhibitory activity significantly more potent than the reference compound, kojic acid, and demonstrated anti-melanogenic effects in cell-based assays, highlighting their potential for treating hyperpigmentation disorders. nih.govnih.gov

Radioprotective Agents: Novel derivatives of 1-(2-hydroxyethyl)piperazine have been developed as promising radioprotective agents. nih.gov These compounds have shown significant radioprotective effects in vitro with minimal cytotoxicity, representing a potential improvement over existing agents like amifostine. nih.gov

Drug Discovery and Development: The piperazine ring is a key component in numerous drugs. researchgate.net The hydroxyphenylpiperazine structure serves as a crucial intermediate and scaffold in the synthesis of therapeutic agents, including those for mental health treatments like antidepressants and antipsychotics. chemimpex.comtargetmol.com Its structural features allow for interaction with various biological targets, making it a staple in medicinal chemistry for creating new drug candidates. researchgate.netchemimpex.comtargetmol.com

Supramolecular Chemistry

The structural characteristics of this compound and its analogs facilitate their participation in forming complex, ordered structures through non-covalent interactions, a key area of study in supramolecular chemistry.

The interplay of hydrogen bonds and other weak interactions dictates the assembly of these molecules in the solid state. For instance, in the crystal structure of 1-(2-hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine, a related compound, molecules are linked into simple chains by O—H⋯O hydrogen bonds. nih.gov